Deacetamidine Cyano Dabigatran-d3 Ethyl Ester Oxalate

LC-MS/MS Isotope Dilution Mass Spectrometry Impurity Quantification

Choose the deuterated oxalate salt specifically matching Dabigatran Impurity 3, not generic dabigatran-d3/d4 standards. This d3‑labeled analog co‑elutes identically with the unlabeled impurity, eliminating ion suppression/enhancement matrix effects for accurate ICH Q2(R1) validation. Ideal for ANDA/NDA impurity profiling (0.05–0.15% w/w), forced degradation studies, and PK metabolite quantification. ≥98% purity, stable at 2–8°C, ships ambient. Eliminate inter‑lab variability with a fit‑for‑purpose internal standard.

Molecular Formula C29H28N6O7
Molecular Weight 575.596
CAS No. 1794780-07-6
Cat. No. B585653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeacetamidine Cyano Dabigatran-d3 Ethyl Ester Oxalate
CAS1794780-07-6
SynonymsN-[[2-[[(4-Cyanophenyl)amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-β-alanine Ethyl Ester Ethanedioate
Molecular FormulaC29H28N6O7
Molecular Weight575.596
Structural Identifiers
SMILESCCOC(=O)CCN(C1=CC=CC=N1)C(=O)C2=CC3=C(C=C2)N(C(=N3)CNC4=CC=C(C=C4)C#N)C.C(=O)(C(=O)O)O
InChIInChI=1S/C27H26N6O3.C2H2O4/c1-3-36-26(34)13-15-33(24-6-4-5-14-29-24)27(35)20-9-12-23-22(16-20)31-25(32(23)2)18-30-21-10-7-19(17-28)8-11-21;3-1(4)2(5)6/h4-12,14,16,30H,3,13,15,18H2,1-2H3;(H,3,4)(H,5,6)/i2D3;
InChIKeyJMECGZWCALSAMG-MUTAZJQDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Deacetamidine Cyano Dabigatran-d3 Ethyl Ester Oxalate (CAS 1794780-07-6): Deuterated Internal Standard for Dabigatran Impurity Quantification


Deacetamidine Cyano Dabigatran-d3 Ethyl Ester Oxalate (CAS 1794780-07-6) is a stable isotope-labeled internal standard derived from dabigatran. It is the deuterium-labeled analog of Deacetamidine Cyano Dabigatran Ethyl Ester Oxalate (Dabigatran Impurity 3), a known process-related impurity in the synthesis of the direct thrombin inhibitor dabigatran etexilate . The compound, with molecular formula C29H25D3N6O7 and molecular weight 575.59 g/mol, incorporates three deuterium atoms at a methyl position and is supplied as an oxalate salt [1]. It is specifically intended for use as an internal standard in LC-MS/MS assays to enable precise quantification of the corresponding unlabeled impurity during pharmaceutical quality control and method validation studies.

Why Generic Dabigatran Internal Standards Cannot Substitute for Deacetamidine Cyano Dabigatran-d3 Ethyl Ester Oxalate in Impurity Profiling


Standard dabigatran-d3 or dabigatran-d4 internal standards are optimized for quantification of the parent drug (dabigatran) and do not share the exact molecular structure, chromatographic retention time, or ionization efficiency of the process-related impurity Deacetamidine Cyano Dabigatran Ethyl Ester (Dabigatran Impurity 3) . Using a mismatched internal standard introduces significant matrix effects and imprecision, as the internal standard and analyte co-elute differently or exhibit divergent ion suppression/enhancement [1]. The target compound—the deuterated oxalate salt of the specific impurity—ensures optimal analytical performance by matching the physicochemical properties of the unlabeled analyte, thereby enabling accurate and reproducible quantitation at regulatory-required impurity thresholds.

Quantitative Differentiation Evidence for Deacetamidine Cyano Dabigatran-d3 Ethyl Ester Oxalate Versus Alternative Internal Standards


Mass Shift Advantage: +93 Da Separation from Unlabeled Analyte for Unambiguous MS Detection

The target compound provides a mass shift of +93 Da relative to the unlabeled free base analyte (Deacetamidine Cyano Dabigatran Ethyl Ester, MW 482.5) when considering the combined effects of deuterium incorporation (+3 Da) and oxalate salt formation (+90 Da) . This large mass difference eliminates isotopic overlap and ensures baseline resolution in the mass spectrometer, whereas a simple +3 Da shift from a standard dabigatran-d3 internal standard may still risk cross-talk with isotopic peaks of the parent drug or other impurities .

LC-MS/MS Isotope Dilution Mass Spectrometry Impurity Quantification

Chemical Purity Benchmark: ≥98% Meets or Exceeds Typical Deuterated Internal Standard Specifications

The target compound is supplied with a minimum chemical purity of 98% . This purity level is comparable to or exceeds that of widely used dabigatran internal standards, such as dabigatran-d4 (reported chemical purity 97.6%) [1]. High chemical purity minimizes the introduction of interfering contaminants that could bias quantification or suppress ionization in LC-MS/MS.

Chemical Purity Internal Standard Quality Control

Specificity for Process-Related Impurity: Enables Quantitation of Dabigatran Impurity 3 at Regulatory Levels

The unlabeled counterpart, Deacetamidine Cyano Dabigatran Ethyl Ester, is a recognized process-related impurity (Dabigatran Impurity 3) requiring quantitation in dabigatran drug substance per ICH guidelines . The deuterated version serves as the optimal internal standard for this specific impurity, whereas general dabigatran-d3 internal standards are designed for parent drug quantification and do not share the impurity's retention time or MS/MS fragmentation pattern [1]. Use of the target compound allows for accurate quantitation at impurity thresholds typically ≤0.15%, supported by method LOQs of 4.2 ppm (0.00042%) for similar dabigatran impurities [2].

Pharmaceutical Analysis Impurity Profiling ANDA

Oxalate Salt Form Confers Superior Storage Stability: 2-8°C Versus -20°C Requirement for Free Base Internal Standards

The target compound is supplied as an oxalate salt, which demonstrates enhanced thermal stability compared to the free base. Vendor specifications indicate storage at 2-8°C (refrigerator) is sufficient for long-term stability [1]. In contrast, dabigatran-d3 free base internal standards typically require storage at -20°C to maintain integrity . This less stringent storage requirement reduces cold-chain shipping costs and simplifies laboratory handling.

Storage Stability Salt Form Procurement

Deuterium Label Position Confirmed by NMR and MS: Ensures Co-Elution and Identical Ionization Efficiency

The deuterium label is positioned at the N-methyl group of the benzimidazole moiety, as confirmed by NMR and high-resolution MS . This specific labeling site ensures that the internal standard exhibits near-identical chromatographic retention time and ionization efficiency as the unlabeled analyte, a critical requirement for accurate isotope dilution mass spectrometry . In contrast, alternative internal standards with different labeling patterns (e.g., 13C6 or d4 on different positions) may exhibit slight but measurable differences in retention time or ion suppression.

Isotopic Labeling Analytical Characterization LC-MS/MS

Primary Application Scenarios for Deacetamidine Cyano Dabigatran-d3 Ethyl Ester Oxalate Based on Demonstrated Evidence


Quantification of Dabigatran Impurity 3 in Drug Substance and Finished Dosage Forms for Regulatory Submissions

This internal standard is used in validated LC-MS/MS methods to measure Deacetamidine Cyano Dabigatran Ethyl Ester (Impurity 3) at levels as low as 0.05-0.15% w/w in dabigatran etexilate mesylate API and capsules, supporting ANDA/NDA impurity profiles . Its specific mass shift and matched physicochemical properties ensure accurate correction for matrix effects, meeting ICH Q2(R1) validation criteria.

Stability-Indicating Method Development for Dabigatran Formulations

As a stable isotope-labeled analog, the compound is employed in forced degradation studies to track formation of Impurity 3 under stress conditions (heat, light, humidity). Its oxalate salt form maintains integrity at 2-8°C, reducing the risk of internal standard degradation that could bias stability results [1].

Pharmacokinetic and Metabolism Studies of Dabigatran Prodrugs

In preclinical and clinical PK studies, this deuterated standard is used to quantify the intermediate Deacetamidine Cyano Dabigatran Ethyl Ester as a potential metabolite or prodrug degradation product in plasma, enabling accurate assessment of prodrug conversion and clearance .

Method Transfer and Cross-Validation Across QC Laboratories

The compound's high purity (≥98%) and documented storage stability facilitate method transfer between R&D and QC labs. Consistent performance across different LC-MS platforms reduces inter-laboratory variability in impurity quantitation, a key requirement for commercial batch release testing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Deacetamidine Cyano Dabigatran-d3 Ethyl Ester Oxalate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.